molecular formula C10H22ClNO3 B1456225 3-{[2-(2-Methoxyethoxy)ethoxy]methyl}pyrrolidine hydrochloride CAS No. 1219971-93-3

3-{[2-(2-Methoxyethoxy)ethoxy]methyl}pyrrolidine hydrochloride

Cat. No. B1456225
CAS RN: 1219971-93-3
M. Wt: 239.74 g/mol
InChI Key: LPZQFFPSFYXVOH-UHFFFAOYSA-N
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Description

3-{[2-(2-Methoxyethoxy)ethoxy]methyl}pyrrolidine hydrochloride (MEPH) is a synthetic compound that has been studied for its potential applications in the laboratory and in scientific research. It is a member of the pyrrolidine family of compounds and is composed of a nitrogen-containing ring structure with two oxygen atoms attached. MEPH can be synthesized in the laboratory and has been used in various experiments to study its biochemical and physiological effects.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • The synthesis of 5-methoxy or 5,5-dimethoxy-4-methyl-3-pyrrolin-2-ones has been achieved from chlorinated 4-methyl-pyrrolidin-2-ones under mild conditions, providing compounds potentially useful in medicinal chemistry (Bellesia et al., 2001).

Application in Agrochemicals and Medicinal Compounds

  • A similar synthesis process yields 5-methoxylated 3-pyrrolin-2-ones, which have significant applications in the preparation of agrochemicals and medicinal compounds (Ghelfi et al., 2003).

Structural Studies of Hydrochlorides

  • Investigations into the structures of compounds like 3-hydroxy-1-(2-methoxyethyl)-2-methyl-4-pyridinone and its hydrochloride have provided insights into the geometric effects of different substituents, relevant to the development of pharmaceutical compounds (Xiao et al., 1993).

Synthesis of Bioactive Compounds

  • The synthesis of 1β-Methyl-2-[5-(1,2-disubstituted ethyl)-pyrrolidin-3-ylthio]carbapenem derivatives has shown potent antibacterial activity, indicating its importance in the field of antibiotic drug development (Kim et al., 2006).

Applications in Photophysical Studies

  • Derivatives of 3-pyrrolin-2-ones have been explored for their photophysical properties, which could lead to applications in the fields of material sciences and optoelectronics (Mojtahedi et al., 2017).

Applications in Organic Synthesis

  • The compound has been used in the synthesis of various pyrrolidine- and piperidine-alkanoic acid hydrochlorides, which are integral to several synthetic organic processes (Tsui & Wood, 1979).

Formation of Complexes with Metals

  • It has been utilized in the formation of hybrid organotellurium ligands and their complexes with palladium and mercury, indicating potential applications in catalysis and organometallic chemistry (Singh et al., 2003).

properties

IUPAC Name

3-[2-(2-methoxyethoxy)ethoxymethyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3.ClH/c1-12-4-5-13-6-7-14-9-10-2-3-11-8-10;/h10-11H,2-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPZQFFPSFYXVOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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